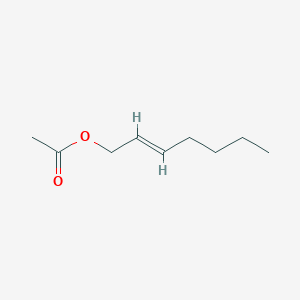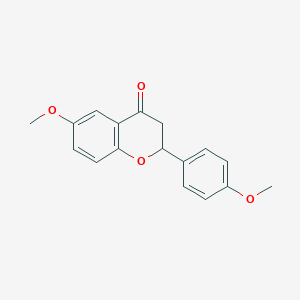
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one, also known as Hesperetin, is a flavanone found in citrus fruits. It has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism Of Action
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one exerts its effects through various mechanisms, including the inhibition of inflammatory pathways and the activation of antioxidant enzymes. It has also been shown to inhibit the activity of enzymes involved in cancer cell growth and promote apoptosis, or programmed cell death.
Biochemical And Physiological Effects
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and reducing oxidative stress. 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has also been shown to reduce cholesterol levels and improve blood flow, which may improve cardiovascular health. Additionally, 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been shown to inhibit the growth of cancer cells and promote apoptosis.
Advantages And Limitations For Lab Experiments
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several advantages for lab experiments, including its availability and low cost. It can be easily synthesized or extracted from natural sources. However, 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one. One area of interest is the potential use of 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one as a therapeutic agent for cancer and other diseases. Another area of interest is the development of novel delivery methods to improve its bioavailability and efficacy. Further research is also needed to investigate the safety and efficacy of 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one in humans.
Conclusion:
In conclusion, 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is a flavanone found in citrus fruits that has been studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one exerts its effects through various mechanisms, including the inhibition of inflammatory pathways and the activation of antioxidant enzymes. While 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several advantages for lab experiments, it also has limitations in terms of its solubility and stability. Future research is needed to investigate the potential therapeutic applications of 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one and to develop novel delivery methods to improve its bioavailability and efficacy.
Synthesis Methods
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of 4-methoxyphenol with 2,3-dihydro-4H-chromen-4-one in the presence of a catalyst. Extraction from natural sources involves the isolation of 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one from citrus fruits, such as oranges and grapefruits.
Scientific Research Applications
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has also been studied for its potential to improve cardiovascular health by reducing cholesterol levels and improving blood flow.
properties
CAS RN |
6336-07-8 |
|---|---|
Product Name |
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one |
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
6-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)17-10-15(18)14-9-13(20-2)7-8-16(14)21-17/h3-9,17H,10H2,1-2H3 |
InChI Key |
QGQFMHPTRWAWNG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)OC |
Other CAS RN |
6336-07-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




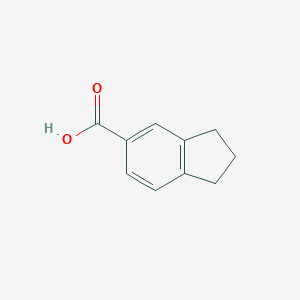


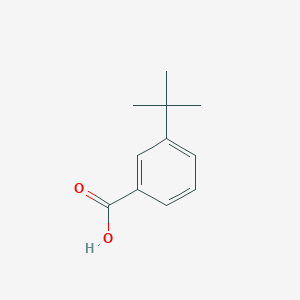
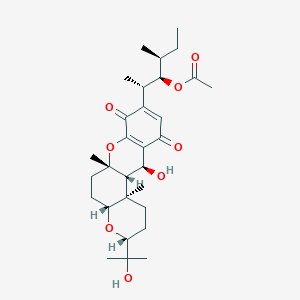
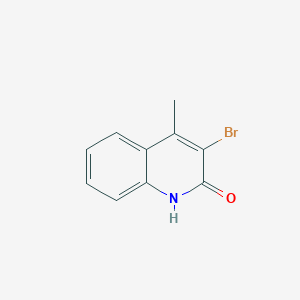
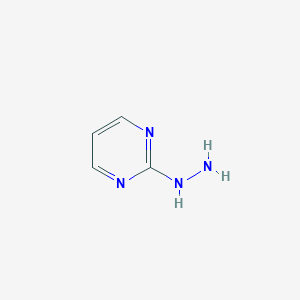
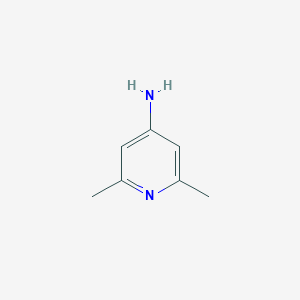
![4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid](/img/structure/B184053.png)
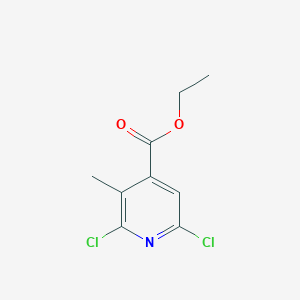

![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)
